molecular formula C12H24N2O4 B1668446 Carisoprodol CAS No. 78-44-4

Carisoprodol

Katalognummer B1668446
CAS-Nummer: 78-44-4
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: OFZCIYFFPZCNJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carisoprodol is a skeletal muscle relaxant that acts on the central nervous system (CNS) to relax muscles . It is used together with rest and physical therapy to treat skeletal muscle conditions such as pain or injury . It should only be used for short periods (up to two or three weeks) because there is no evidence of its effectiveness in long term use and most skeletal muscle injuries are generally of short duration .


Synthesis Analysis

The synthesis of Carisoprodol involves several steps. One method involves reacting formic acid and isopropylamine to generate N-isopropyl formamide, then adding oxydol into the N-isopropyl formamide, then adding 2-methyl-2-propyl-1,3-propanediol, and reacting to obtain the carisoprodol intermediate compound 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate . Another method involves using 5-methyl-5-propyl-1,3-dioxane-2-one as a raw material, which undergoes an aminolysis reaction with isopropamide to generate 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate .


Molecular Structure Analysis

Carisoprodol has a molecular formula of C12H24N2O4 . It is a small molecule and is categorized as a skeletal muscle relaxant .


Chemical Reactions Analysis

Carisoprodol can undergo various chemical reactions. Methods like nitration, Sulphonation, Methylation, Esterification, Acetylation, and Diazotization can be used for the formation of new derivatives which can be detected in the UV region .


Physical And Chemical Properties Analysis

Physiochemical properties, TLC, UV, IR, and NMR analysis of Carisoprodol and newly obtained derivatives of Carisoprodol show changes in color, odor, taste, melting point, and solubility pattern of the original drug and derivatives .

Wissenschaftliche Forschungsanwendungen

Field

Pharmaceutical Chemistry

Summary of the Application

Carisoprodol is analyzed using an Ultraviolet-high performance liquid chromatographic (UV-HPLC) method. This method is used for the quantitation of Carisoprodol and its impurities in active pharmaceutical ingredients .

Methods of Application

The UV-HPLC method was developed and validated as per International Conference of Harmonization (ICH) guidelines. The method showed excellent sensitivity, selectivity, accuracy, precision, and ruggedness .

Results or Outcomes

The method was found to be accurate, efficient, and stable. The Quantitation limit (QL) and Detection limit (DL) values for impurity-B were found to be 0.015% and 0.008% and for that of impurity-D were found to be 0.26% and 0.13% respectively, with respect to sample concentration .

Application in Pharmacokinetics

Field

Clinical Pharmacology

Summary of the Application

Carisoprodol’s pharmacokinetics and its main active metabolite, meprobamate, were characterized after single, multiple, and double doses .

Methods of Application

A crossover, double-blind, placebo-controlled, randomized clinical trial was designed. Thirteen healthy volunteers were enrolled to characterize the pharmacokinetics of Carisoprodol and meprobamate .

Results or Outcomes

After a single (350 mg) dose, the main Carisoprodol parameters were Cmax: 2580 ± 1214 ng/mL, AUC 0–∞: 8072 ± 6303 h·ng/mL, and half-life (T 1/2 ): 2 ± 0.8 h. For meprobamate, the parameters were Cmax: 2181 ± 605 ng/mL and 34,529 ± 7747 h·ng/mL y 9 ± 1.9 h .

Application in Clinical Usefulness

Field

Clinical Medicine

Summary of the Application

Carisoprodol is used in the treatment of inflammatory and neurological disorders .

Methods of Application

Carisoprodol is administered orally and is indicated for the relief of pain associated with acute musculoskeletal conditions and in the treatment of acute muscular spasm .

Results or Outcomes

Carisoprodol exhibits some of the properties of its predecessors, mephenesin and meprobamate. It has been found to be effective in the treatment of acute muscular spasm .

Application in Drug Abuse Research

Field

Clinical Pharmacology

Summary of the Application

Carisoprodol is often used in combination with other substances to achieve a euphoric state, similar to that induced by heroin . This combination, often referred to as the “Houston Cocktail” or “Holy Trinity”, is a subject of research in the field of drug abuse .

Methods of Application

The study of this application involves monitoring and analyzing the effects of the simultaneous intake of Carisoprodol with other substances like hydrocodone and alprazolam .

Results or Outcomes

The research has shown that the combination could induce a euphoric state reminiscent of that induced by heroin .

Application in Pediatric and Geriatric Use

Field

Clinical Medicine

Summary of the Application

The efficacy, safety, and pharmacokinetics of Carisoprodol in pediatric patients less than 16 years of age and geriatric use have been a subject of research .

Methods of Application

The study involves the administration of Carisoprodol to different age groups and monitoring their responses .

Results or Outcomes

The results of these studies have not been fully established .

Application in Pain Management

Field

Clinical Medicine

Summary of the Application

Carisoprodol is used to relax certain muscles in your body and relieve the discomfort caused by acute (short-term), painful muscle or bone conditions .

Methods of Application

Carisoprodol is administered orally and is indicated for the relief of pain associated with acute musculoskeletal conditions .

Results or Outcomes

This medicine does not take the place of rest, exercise, physical therapy, or other treatments that your doctor may recommend for your medical condition .

Application in Drug Interaction Studies

Field

Pharmacology

Summary of the Application

Carisoprodol is often used in combination with other substances to achieve a euphoric state, similar to that induced by heroin . This combination, often referred to as the “Houston Cocktail” or “Holy Trinity”, is a subject of research in the field of drug interactions .

Methods of Application

The study of this application involves monitoring and analyzing the effects of the simultaneous intake of Carisoprodol with other substances like hydrocodone and alprazolam .

Results or Outcomes

The research has shown that the combination could induce a euphoric state reminiscent of that induced by heroin .

Application in Pharmacogenomics

Field

Pharmacogenomics

Summary of the Application

Pharmacogenomic studies investigate the influence of genetic variations on drug response. Carisoprodol’s effects can vary significantly among individuals due to genetic differences .

Methods of Application

These studies typically involve genotyping individuals for specific genetic variants and correlating these with drug response .

Results or Outcomes

The results of these studies can help in predicting individual response to Carisoprodol and guide dosage adjustments .

Application in Toxicology

Field

Toxicology

Summary of the Application

Carisoprodol is studied in toxicology for its potential misuse and overdose risks .

Methods of Application

Toxicological studies involve the administration of varying doses of Carisoprodol to study its toxic effects .

Results or Outcomes

Such studies have found that misuse of Carisoprodol can lead to serious health risks, including addiction and seizures .

Safety And Hazards

Carisoprodol may be harmful if swallowed . It can cause side effects that may impair thinking or reactions . Misuse of Carisoprodol can cause addiction, overdose, or death . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

Zukünftige Richtungen

Carisoprodol is usually taken 3 times per day and at bedtime and should only be taken for 2 or 3 weeks . It is recommended to follow all directions on the prescription label and read all medication guides or instruction sheets . As it may be habit-forming, misuse can cause addiction, overdose, or death .

Eigenschaften

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZCIYFFPZCNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Record name CARISOPRODOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19958
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8024733
Record name Carisoprodol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8024733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Carisoprodol is a white powder. (NTP, 1992), Solid
Record name CARISOPRODOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19958
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Carisoprodol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), slightly soluble, Soluble in most common organic solvents; practically insoluble in vegetable oils, In water, 30 mg/100 mL at 25 °C; 140 mg/100 mL water at 50 °C, 7.92e-01 g/L
Record name CARISOPRODOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19958
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Carisoprodol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CARISOPRODOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carisoprodol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of action of carisoprodol in relieving discomfort associated with acute painful musculoskeletal conditions has not been confirmed. In studies using animal models, the muscle relaxation that is induced by carisoprodol is associated with a change in the interneuronal activity of the spinal cord and of the descending reticular formation, located in the brain. The abuse potential of this drug is attributed to its ability to alter GABAA function. This drug has been shown to modulate a variety of GABAA receptor subunits. GABAA receptor modulation can lead to anxiolysis due to inhibitory effects on neurotransmission., Carisoprodol is a CNS depressant which has sedative and skeletal muscle relaxant effects. The precise mechanism of action of the drug is not known. The skeletal muscle relaxant effects of orally administered carisoprodol are minimal and are probably related to its sedative effect. The drug does not directly relax skeletal muscle and, unlike neuromuscular blocking agents, does not depress neuronal conduction, neuromuscular transmission, or muscle excitability. In animals, carisoprodol appears to modify central perception of pain without abolishing peripheral pain reflexes and to have slight antipyretic activity, but these effects have not been demonstrated in clinical studies., Carisoprodol is an increasingly abused, centrally-acting muscle relaxant. Despite the prevalence of carisoprodol abuse, its mechanism of action remains unclear. Its sedative effects, which contribute to its therapeutic and recreational use, are generally attributed to the actions of its primary metabolite, meprobamate, at GABA(A) receptors (GABA(A)R). Meprobamate is a controlled substance at the federal level; ironically, carisoprodol is not currently classified as such. Using behavioral and molecular pharmacological approaches, we recently demonstrated carisoprodol, itself, is capable of modulating GABA(A)R function in a manner similar to central nervous system depressants. Its functional similarities with this highly addictive class of drugs may contribute to the abuse potential of carisoprodol. The site of action of carisoprodol has not been identified; based on our studies, interaction with benzodiazepine or barbiturate sites is unlikely. ...
Record name Carisoprodol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CARISOPRODOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Impurities: (2RS)-2-(hydroxymethyl)-2-methylpentyl (1-methylethyl)carbamate; 5-methyl-5-propyl-1,3-dioxan-2-one; 2-methyl-2-propylpropane-1,3-diol; meprobamate
Record name CARISOPRODOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Carisoprodol

Color/Form

Crystals

CAS RN

78-44-4
Record name CARISOPRODOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19958
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Carisoprodol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carisoprodol [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carisoprodol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name carisoprodol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name carisoprodol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carisoprodol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8024733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carisoprodol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.017
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARISOPRODOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21925K482H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CARISOPRODOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carisoprodol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

198 to 199 °F (NTP, 1992), 92 °C, 92 - 93 °C
Record name CARISOPRODOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19958
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Carisoprodol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CARISOPRODOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carisoprodol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carisoprodol
Reactant of Route 2
Reactant of Route 2
Carisoprodol
Reactant of Route 3
Carisoprodol
Reactant of Route 4
Reactant of Route 4
Carisoprodol
Reactant of Route 5
Reactant of Route 5
Carisoprodol
Reactant of Route 6
Reactant of Route 6
Carisoprodol

Citations

For This Compound
10,100
Citations
MD Robertson, LJ Marinetti - Forensic science review, 2003 - soft-tox.org
… effects of carisoprodol appear to be due to the combination of the effects of carisoprodol and meprobamate. In addition to the desired skeletal muscle-relaxing effects, carisoprodol and …
Number of citations: 24 www.soft-tox.org
RR Reeves, RS Burke, S Kose - Southern medical journal, 2012 - researchgate.net
… carisoprodol withdrawal syndrome is withdrawal from meprobamate accumulated with intake of excessive carisoprodol, although the capacity of carisoprodol … whether carisoprodol has …
Number of citations: 33 www.researchgate.net
H Olsen, E Koppang, G Alvan… - Therapeutic drug …, 1994 - journals.lww.com
… the present study shows that carisoprodol is rapidly dealkylated into meprobamate. It might be claimed that definite proof for the conversion of carisoprodol into meprobamate is lacking, …
Number of citations: 71 journals.lww.com
GT Serfer, WJ Wheeler, HJ Sacks - Current medical research and …, 2010 - Taylor & Francis
… , carisoprodol has been approved for relief of acute muscle spasm for more than four decadesCitation11. Carisoprodol … of carisoprodol, and clinical experience with carisoprodol has …
Number of citations: 11 www.tandfonline.com
JA Fass - Annals of Pharmacotherapy, 2010 - journals.sagepub.com
… Carisoprodol should be placed in schedule IV of the CSA based on its abuse potential and … carisoprodol. Fueron evaluados reportes y estudios de caso que involucraban carisoprodol. …
Number of citations: 27 journals.sagepub.com
JG Bramness, S Skurtveit, J Mørland - Drug and alcohol dependence, 2004 - Elsevier
… It is unclear whether therapeutic intake of carisoprodol leads … The present study aimed to investigate if carisoprodol had an … 62 cases containing carisoprodol and meprobamate as only …
Number of citations: 55 www.sciencedirect.com
JG Bramness, K Furu, A Engeland… - British journal of …, 2007 - Wiley Online Library
… High levels of carisoprodol use could indicate use for pleasurable effects or … carisoprodol from many different pharmacies and doctors or from high-prescribing doctors. Carisoprodol was …
Number of citations: 74 bpspubs.onlinelibrary.wiley.com
DN Bailey, JR Briggs - American journal of clinical pathology, 2002 - academic.oup.com
… Isolated case reports suggest that carisoprodol may have the potential for … Carisoprodol has also been shown to impair driving ability.Recently, our laboratory detected carisoprodol …
Number of citations: 49 academic.oup.com
RR Reeves, RS Burke - Current drug abuse reviews, 2010 - ingentaconnect.com
… large amounts of carisoprodol. This article will review literature suggesting that carisoprodol has … and present recent evidence of the occurrence of a carisoprodol withdrawal syndrome. …
Number of citations: 45 www.ingentaconnect.com
JG Bramness, S Skurtveit, J Mørland… - Accident Analysis & …, 2007 - Elsevier
… Carisoprodol, a drug used for acute lower back pain, may cause psychomotor impairment. We wanted to investigate if patients using carisoprodol had … among carisoprodol exposed and …
Number of citations: 56 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.